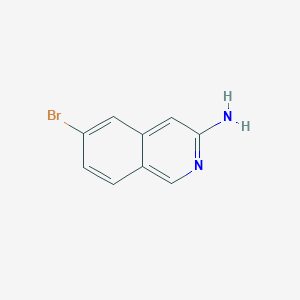

6-Bromoisoquinolin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKLBIXLXFRNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672057 | |

| Record name | 6-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891785-28-7 | |

| Record name | 6-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoisoquinolin-3-amine: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive scientific overview of 6-bromoisoquinolin-3-amine (CAS No. 891785-28-7), a pivotal heterocyclic building block in modern medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—an amino group at the 3-position and a bromine atom at the 6-position—offers dual functionality for synthetic diversification. This document details the compound's physicochemical properties, provides a thorough spectroscopic profile, outlines a validated synthetic protocol, and explores its chemical reactivity with a focus on applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule designed for synthetic elaboration. The 3-amino group serves as a key nucleophile and a vector for building structure-activity relationships (SAR), while the 6-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-6-bromoisoquinoline, 6-bromo-3-isoquinolinamine | [1][2][3] |

| CAS Number | 891785-28-7 | [3] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Appearance | Light yellow to yellow crystalline powder | [3] |

| Melting Point | 240-249 °C | [3] |

| Boiling Point (Predicted) | 387.6 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.649 g/cm³ | [1] |

| Storage Conditions | Store at 2-8°C, keep in dark place, under inert atmosphere (Argon) |

Solubility & pKa Insights: While empirical data for solubility and pKa are not widely published, chemical principles allow for informed estimations. The molecule's aromatic and crystalline nature suggests low solubility in water and nonpolar aliphatic solvents, with moderate to good solubility expected in polar aprotic solvents like DMSO, DMF, and THF, particularly upon gentle heating. The 3-amino group, being on a heterocyclic ring, is expected to be a weak base. For context, the pKa of aniline's conjugate acid is ~4.6. The electron-withdrawing nature of the isoquinoline ring system would likely decrease the basicity (lower the pKa) of the exocyclic amine compared to aniline. Conversely, the isoquinoline ring nitrogen is also basic, and its pKa will be influenced by the substituents.[4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data provides a reference standard for quality control.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. The experimental data below was acquired in DMSO-d₆.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |

| 8.81 | s | - | 1H | H-1 |

| 7.80 | d | 1.6 | 1H | H-5 |

| 7.73 | d | 8.8 | 1H | H-8 |

| 7.22 | dd | 8.6, 1.9 | 1H | H-7 |

| 6.55 | s | - | 1H | H-4 |

| 6.12 | s (broad) | - | 2H | -NH₂ |

Expertise & Causality:

-

The downfield singlet at 8.81 ppm is characteristic of the H-1 proton, which is deshielded by the adjacent ring nitrogen and the overall aromatic system.

-

The protons on the carbocyclic ring (H-5, H-7, H-8) appear in the aromatic region, with splitting patterns consistent with their positions relative to the bromine atom. The small doublet for H-5 at 7.80 ppm is indicative of meta-coupling to H-7.

-

The broad singlet at 6.12 ppm is characteristic of the primary amine protons, which often exchange with residual water in the solvent, leading to signal broadening.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Exact Mass: 221.97926 Da

-

LCMS Analysis: In a documented synthesis, the product was detected by LCMS (API-ES), showing m/z values of 222.9 and 224.9 for [M+H]⁺.[5]

-

Trustworthiness through Isotopic Pattern: A key validation feature in the mass spectrum is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. This pattern is a definitive indicator of a monobrominated compound.

Synthesis Protocol: A Validated Route

A reliable synthesis of this compound has been reported via a palladium-catalyzed reductive debromination of 1,6-dibromoisoquinolin-3-amine.[5] This method is advantageous as it starts from a readily accessible precursor and proceeds in high yield.

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound by selectively removing the bromine atom at the 1-position.

Materials:

-

1,6-dibromoisoquinolin-3-amine (1.0 eq)

-

Ammonium formate (approx. 3.8 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (approx. 0.067 eq)

-

N,N-Dimethylformamide (DMF)

-

Ether

Procedure:

-

Reaction Setup: In a sealable reaction vessel, dissolve 1,6-dibromoisoquinolin-3-amine (1.0 eq) in DMF.

-

Reagent Addition: Add ammonium formate (3.8 eq) and tetrakis(triphenylphosphine)palladium(0) (0.067 eq) to the solution.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 50 °C. Maintain this temperature with stirring for 48 hours. Note: The original protocol adds supplemental catalyst and ammonium formate to drive the reaction to completion, monitoring by LCMS is advised.

-

Work-up: After the reaction is complete (as determined by LCMS), cool the mixture to room temperature.

-

Isolation: The product often precipitates from the cooled reaction mixture. Collect the solid by filtration.

-

Purification: Wash the filter cake sequentially with a small amount of cold DMF and then with diethyl ether.

-

Drying: Dry the resulting yellow solid under vacuum at 50 °C to yield the final product, this compound.

Self-Validating System: The progress of this reaction can be reliably monitored by LCMS, observing the disappearance of the starting material (m/z ~302, 304, 306) and the appearance of the product (m/z ~223, 225). The purity of the final product can be confirmed by ¹H NMR and HPLC.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites.

Reactions at the C-6 Bromo Position: Palladium Cross-Coupling

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug development.

A. Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 6-position, enabling extensive exploration of the chemical space around the isoquinoline core.[6]

Caption: Generic workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: While the molecule already possesses an amino group, the C-Br bond can be used to introduce a second, different amine functionality via Buchwald-Hartwig amination. This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diamine structures or macrocycles.[7][8]

C. Cyanation Reaction (Documented Example): A specific application demonstrating the reactivity of the C-Br bond is its conversion to a cyano group. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.[9]

Experimental Protocol: Synthesis of 3-Amino-isoquinoline-6-carbonitrile

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in DMA, add zinc cyanide [Zn(CN)₂] (5.0 eq) at room temperature.

-

Degassing: Degas the reaction mixture for 20 minutes with a stream of inert gas (e.g., Argon).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 eq).

-

Reaction Conditions: Heat the reaction mixture to 150 °C for 4 hours.

-

Work-up & Purification: After cooling, the product can be isolated using standard aqueous work-up and purification techniques such as column chromatography.

Reactions at the 3-Amino Position

The nucleophilic amino group is readily functionalized to generate libraries of derivatives for SAR studies.

-

Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are common pharmacophores.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) produces secondary or tertiary amine derivatives.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

| Hazard Class | Statement |

| GHS Hazard Statements | H315: Causes skin irritation. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place (2-8 °C).

-

For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidative degradation.

Conclusion

This compound stands out as a high-value, versatile chemical intermediate for drug discovery and organic synthesis. Its dual functionality allows for sequential, controlled diversification at two distinct points on the privileged isoquinoline scaffold. The robust reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, combined with the nucleophilicity of the 3-amino group, provides chemists with a powerful tool to generate novel molecular architectures targeting a wide range of biological pathways, particularly in oncology and neurology.[3] This guide provides the foundational data and validated protocols necessary for its effective application in research and development.

References

- 1. This compound, CAS No. 891785-28-7 - iChemical [ichemical.com]

- 2. parchem.com [parchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 891785-28-7 [amp.chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. WO2018065768A1 - Cyano-substituted heterocycles with activity as inhibitors of usp30 - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Bromoisoquinolin-3-amine (CAS: 891785-28-7): A Cornerstone for Modern Drug Discovery

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Within this class of compounds, 6-bromoisoquinolin-3-amine has emerged as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.[1] Its strategic placement of a reactive bromine atom at the 6-position and a nucleophilic amino group at the 3-position provides two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and efficient construction of complex molecular architectures, making it an ideal starting point for the exploration of chemical space in the pursuit of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its reactivity and applications in modern drug discovery.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 891785-28-7 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 240-249 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

The presence of the bromine atom significantly influences the molecule's electronic properties and provides a key site for cross-coupling reactions. The amino group at the 3-position is a strong activating group, influencing the reactivity of the isoquinoline ring system, and also serves as a point for further derivatization.

Synthesis of this compound: A Probable Synthetic Pathway

While a direct, step-by-step synthesis for this compound is not extensively documented in readily available literature, a highly plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of the 6-bromoisoquinoline precursor and the subsequent functionalization of related quinoline systems.[2][3] The proposed pathway involves a two-stage process: the initial construction of the 6-bromoisoquinoline core, followed by the introduction of the amino group at the 3-position via a nitration-reduction sequence.

Stage 1: Synthesis of the 6-Bromoisoquinoline Precursor

The synthesis of the 6-bromoisoquinoline core can be achieved through a multi-step sequence starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[2] This method, while involving several steps, provides a reliable route to the key precursor.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline [2]

-

Imination: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours to form the corresponding imine. The solvent is then removed under vacuum.

-

Phosphonylation: The crude imine is dissolved in anhydrous THF and cooled to -10°C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes. Trimethyl phosphite (1.1 eq) is then added dropwise, and the reaction is stirred for 10 hours at room temperature.

-

Cyclization: The solvent is evaporated, and the residue is dissolved in anhydrous DCM. The solution is cooled to 0°C, and titanium tetrachloride (4.0 eq) is added dropwise. The reaction mixture is stirred at 40°C for 6 days.

-

Work-up and Purification: The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH. The aqueous layer is extracted with EtOAc. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with EtOAc. The final organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by crystallization to yield 6-bromoisoquinoline.

Stage 2: Amination of the Isoquinoline Core

With the 6-bromoisoquinoline precursor in hand, the introduction of the amino group at the 3-position can be accomplished through a nitration reaction followed by reduction. This strategy is adapted from a general procedure for the functionalization of quinoline scaffolds.[3]

Experimental Protocol: Synthesis of this compound (Proposed)

-

Nitration: 6-bromoisoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to favor the formation of 6-bromo-3-nitroisoquinoline.

-

Reduction: The resulting 6-bromo-3-nitroisoquinoline is then subjected to reduction. A common and effective method for this transformation is the use of iron powder in an acidic medium, such as a mixture of ethanol, water, and glacial acetic acid. The reaction mixture is heated to reflux for several hours.[3]

-

Work-up and Purification: After the reduction is complete, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Key Transformations

The true utility of this compound lies in its versatile reactivity, which allows for the facile introduction of diverse substituents at both the 6- and 3-positions. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can undergo a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[4] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, which is a common strategy in the design of kinase inhibitors and other targeted therapeutics.[5] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[4]

-

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[6] This allows for the synthesis of N-aryl or N-heteroaryl substituted derivatives, which are prevalent in many biologically active compounds. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and subsequent reductive elimination.[6]

Caption: Key cross-coupling reactions of this compound.

Reactivity of the Amino Group

The amino group at the 3-position is also a versatile functional handle. It can readily undergo a range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[3]

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

These transformations allow for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as:

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The ability to easily introduce substituents at the 6-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target kinase.[7]

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Patents have disclosed the use of this compound in the synthesis of novel quinuclidine compounds that act as ligands for the α7 nicotinic acetylcholine receptor, a target for cognitive disorders.[8]

-

Acetyl-CoA Carboxylase (ACC) Inhibitors: The compound has also been used as a building block for the synthesis of N1/N2-lactam acetyl-CoA carboxylase inhibitors, which are being investigated for the treatment of metabolic diseases.[8]

The versatility of this compound makes it a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value building block that offers a unique combination of reactivity and structural features. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules in the pursuit of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 7-Bromo-6-fluoroisoquinolin-3-amine [myskinrecipes.com]

- 8. 891785-28-7|this compound: In Stock [parkwayscientific.com]

- 9. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Bromoisoquinolin-3-amine

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 6-bromoisoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a logical and self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of each technique and the interpretation of the resulting data.

Introduction and Strategic Overview

This compound is a substituted isoquinoline, a structural motif found in numerous biologically active compounds.[1][2] The precise placement of the bromo and amine substituents on the isoquinoline core is critical to its chemical reactivity and pharmacological activity. Therefore, a multi-pronged analytical strategy is not just recommended, but essential for unambiguous structure confirmation.

Our elucidation strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to the detailed mapping of the proton and carbon framework to establish connectivity and substituent positions.

Elucidation Workflow Diagram

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Trustworthiness: Mass spectrometry serves as the initial and most crucial test of the hypothesized structure. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For halogenated compounds, MS offers a unique diagnostic feature: the isotopic pattern.

Expertise & Experience: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3][4] Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" in its mass spectrum for the molecular ion peak (M⁺) and its isotopic counterpart (M+2)⁺, with a peak height ratio of approximately 1:1.[3] This pattern is a powerful and immediate confirmation of the presence of one bromine atom.

Expected Mass Spectrum Data

| Ion | Calculated m/z | Expected Relative Abundance | Rationale |

| [M]⁺ (C₉H₇⁷⁹BrN₂)⁺ | ~221.98 | ~100% | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ (C₉H₇⁸¹BrN₂)⁺ | ~223.98 | ~98% | Molecular ion containing the ⁸¹Br isotope.[3] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. By measuring the vibrations of bonds, we can confirm the presence of the amine (-NH₂) group and the aromatic isoquinoline core.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| 3450-3250 | N-H stretch | Confirms the presence of the primary amine (-NH₂) group. |

| 3100-3000 | Aromatic C-H stretch | Indicates the C-H bonds on the isoquinoline ring system. |

| 1650-1550 | C=N and C=C stretch | Characteristic absorptions for the aromatic isoquinoline core. |

| ~1450 | N-H bend (scissoring) | Further evidence for the primary amine group. |

| 600-500 | C-Br stretch | Indicates the presence of a carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and an interferogram is collected.

-

Processing: A Fourier Transform (FT) is applied to the interferogram to generate the final IR spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Trustworthiness: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can definitively place every proton and carbon and, by extension, confirm the positions of the non-protonated substituents.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (multiplicity).

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-1 | ~9.0 - 9.2 | singlet (s) | Deshielded proton adjacent to the ring nitrogen. |

| H-8 | ~8.0 - 8.2 | doublet (d) | Proton on the benzene ring, ortho to the C-Br group. |

| H-5 | ~7.8 - 8.0 | doublet (d) | Proton on the benzene ring, influenced by the ring fusion. |

| H-7 | ~7.6 - 7.8 | doublet (dd) | Proton on the benzene ring, coupled to both H-5 and H-8. |

| H-4 | ~6.8 - 7.0 | singlet (s) | Shielded proton on the pyridine ring, ortho to the electron-donating amine group. |

| -NH₂ | ~6.0 - 6.5 | broad singlet | Protons of the primary amine, often broad due to exchange and quadrupole effects from nitrogen. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.).

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~155-158 | Carbon directly attached to the electron-donating amine group, highly shielded. |

| C-1 | ~148-150 | Carbon adjacent to the ring nitrogen. |

| C-4a | ~138-140 | Bridgehead carbon. |

| C-8a | ~130-132 | Bridgehead carbon. |

| C-5 | ~128-130 | Aromatic CH. |

| C-8 | ~126-128 | Aromatic CH. |

| C-7 | ~124-126 | Aromatic CH. |

| C-6 | ~118-120 | Carbon directly attached to the bromine atom. |

| C-4 | ~105-108 | Carbon ortho to the amine group, highly shielded. |

2D NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H-5, H-7, and H-8, confirming the structure of the benzene portion of the ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each CH group in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the different fragments of the molecule and definitively place the substituents.

Key HMBC Correlations for Positional Confirmation

Caption: Key 2- and 3-bond HMBC correlations confirming substituent positions.

Expertise & Experience: The correlation from proton H-7 to the carbon C-6 (the C-Br carbon, identifiable by its chemical shift) is critical. Similarly, the correlation from proton H-4 to the bridgehead carbon C-5 and C-8a, and from H-1 to C-8a, firmly locks the two rings together and confirms the 3-amino substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-75 mg for ¹³C and 2D NMR experiments.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time and a relaxation delay (e.g., 2 seconds) are used.[5]

-

2D NMR Acquisition: Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments to minimize artifacts and acquisition time.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as this compound.

-

MS confirms the molecular formula C₉H₇BrN₂ via the molecular ion and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.

-

IR confirms the presence of the key amine (-NH₂) and aromatic functional groups.

-

NMR provides the definitive map:

-

¹H and ¹³C NMR spectra show the correct number of proton and carbon environments.

-

COSY confirms the proton-proton connectivity in the benzene ring.

-

HSQC links each proton to its directly attached carbon.

-

HMBC establishes the long-range connectivity, definitively placing the bromine atom at position 6 and the amine group at position 3.

-

This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy structural data essential for subsequent research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jptcp.com [jptcp.com]

- 3. youtube.com [youtube.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 6-Bromoisoquinolin-3-amine (CAS 891785-28-7): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 6-bromoisoquinolin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, outlines a logical and robust synthetic strategy, and explores its strategic applications, particularly in the development of novel therapeutics. The unique molecular architecture of this compound, featuring a reactive bromine atom for cross-coupling reactions and a nucleophilic amino group for further derivatization, makes it a versatile scaffold for creating diverse chemical libraries. This guide serves as a comprehensive resource for professionals seeking to leverage this compound in their research and development programs.

Core Molecular Properties and Identifiers

The fundamental characteristics of this compound are summarized below. These properties are critical for experimental design, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 891785-28-7 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂ | [1][2][4][5] |

| Molecular Weight | 223.07 g/mol | [2][3][4][5] |

| Synonyms | 3-Amino-6-bromoisoquinoline, 6-bromo-3-isoquinolinamine | [1][2][5] |

| Appearance | Light yellow to yellow crystalline powder | [4] |

| Melting Point | 240-249 °C | [4] |

| Boiling Point | 387.6 °C at 760 mmHg | [2][3] |

| Density | 1.649 g/cm³ | [2] |

| Flash Point | 188.2 °C | [2][3] |

| Storage Conditions | Store at 0-8°C, protected from light | [3][4] |

Strategic Importance in Research and Development

The utility of this compound in drug discovery is not coincidental; it is a direct result of its distinct structural features. The isoquinoline core is a well-established scaffold in numerous biologically active compounds. The strategic placement of the bromine atom and the amino group provides two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space.

-

The Isoquinoline Core: A privileged bicyclic heterocycle that provides a rigid framework for orienting functional groups to interact with biological targets.

-

The Bromine Atom (C-6): Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine substituents, profoundly influencing the molecule's steric and electronic properties.[4]

-

The Amino Group (C-3): A nucleophilic site amenable to a wide array of chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity.

References

An In-Depth Technical Guide to the Physical and Solubility Properties of 6-Bromoisoquinolin-3-amine

This guide provides an in-depth analysis of the physical characteristics and solubility profile of 6-bromoisoquinolin-3-amine (CAS No: 891785-28-7), a key heterocyclic intermediate in pharmaceutical research and development. The insights and protocols herein are designed for researchers, medicinal chemists, and drug development professionals to facilitate its effective handling, formulation, and application in experimental workflows.

Core Compound Identity and Significance

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in many biologically active compounds, and the strategic placement of an amine group at the 3-position and a bromine atom at the 6-position makes this molecule a versatile building block. The bromine atom serves as a key handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries, while the amine group offers a site for amide bond formation or further functionalization.[1] Its utility is particularly noted in the development of novel therapeutic agents targeting pathways in oncology and neurology.[1]

A summary of its core chemical and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 891785-28-7 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Melting Point | 240-249 °C | [1] |

| Boiling Point | 387.6 °C at 760 mmHg | [3] |

| Purity (Typical) | ≥96% (HPLC) | [1] |

Physical Appearance: A Visual Identification Protocol

Correct visual identification is the first critical step in ensuring sample integrity. Deviations from the expected appearance can indicate impurity, degradation, or hydration state changes.

2.1 Expected Appearance this compound is consistently described as a Light yellow to yellow crystalline powder .[1]

2.2 Causality and Expert Observations The yellow hue is characteristic and likely arises from the extended π-conjugated system of the isoquinoline ring, influenced by the electronic effects of the amino (-NH₂) and bromo (-Br) substituents. The crystalline nature indicates a well-ordered solid-state structure. When handling this compound, researchers should verify that the material is a free-flowing powder. The presence of clumps may suggest moisture absorption, which could impact weighing accuracy and reactivity in subsequent reactions. It is imperative to store the compound under recommended conditions, typically at 2-8°C and protected from light, to maintain its integrity.[3]

Solubility Profile: A Practical & Predictive Analysis

3.1 Structural Analysis and Solubility Prediction The molecule's structure presents a duality. The large, aromatic isoquinoline core and the halogen (bromine) atom contribute significant hydrophobic character. Conversely, the primary amine group (-NH₂) provides a site for hydrogen bonding, lending a degree of polar character. This structure suggests:

-

Low Aqueous Solubility: Solubility in pure water is expected to be very low. The hydrophobic surface area of the bicyclic ring system dominates.

-

Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to be effective. Their ability to act as hydrogen bond acceptors and their overall polarity can successfully solvate the molecule. DMSO is a standard for creating high-concentration stock solutions for biological screening.

-

Moderate Solubility in Alcohols: Solvents like methanol and ethanol should be able to dissolve the compound, though perhaps to a lesser extent than DMSO, due to their hydrogen bonding capabilities.

3.2 Qualitative Solubility Summary Based on structural analysis and experience with similar heterocyclic amines, the following qualitative solubility profile is expected:

| Solvent | Predicted Solubility | Rationale & Application Notes |

| DMSO | Soluble | Excellent choice for high-concentration stock solutions (e.g., 10-50 mM) for in vitro assays. |

| DMF | Soluble | A suitable alternative to DMSO, often used in synthesis and purification. |

| Methanol | Moderately Soluble | Useful for analytical techniques like HPLC and for certain reaction conditions. May require warming. |

| Ethanol | Sparingly Soluble | Less effective than methanol due to its slightly lower polarity. |

| Water | Insoluble | Not a suitable solvent for creating stock solutions. Solubility may be slightly enhanced at acidic pH via salt formation, but this is not guaranteed. |

| Dichloromethane | Sparingly Soluble | May be used in extraction or chromatography, but high concentrations are unlikely. |

| Acetonitrile | Sparingly Soluble | Commonly used as a mobile phase component in reverse-phase HPLC. |

3.3 Self-Validating Protocol for Solubility Determination This protocol provides a systematic, material-sparing method to empirically determine the solubility of this compound in a solvent of interest.

Caption: Experimental workflow for determining compound solubility.

3.3.1 Causality Behind Protocol Steps

-

Starting Small (1-2 mg): This is a material-sparing approach, crucial when working with valuable or newly synthesized compounds.

-

Vortexing: Ensures efficient mixing and breaks up aggregates, addressing kinetic limitations to dissolution.

-

Sonication/Heating: Provides energy to overcome the lattice energy of the crystalline solid. Heating should be gentle to avoid potential compound degradation. A return to room temperature is essential to check for supersaturation and subsequent precipitation.

-

Stepwise Solvent Addition: This iterative process allows for a more accurate estimation of the solubility limit without using excessive material.

By following this structured approach, a researcher can confidently and efficiently characterize the solubility of this compound in any relevant solvent system, ensuring the integrity and success of subsequent experiments.

References

1H NMR and 13C NMR data for 6-bromoisoquinolin-3-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoisoquinolin-3-amine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This compound is a key building block in medicinal chemistry, and its characterization is fundamental to its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the molecular structure of such compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed not merely as a repository of data, but as an expert-led interpretation that explains the causal relationships between the molecular structure and its spectral output. We will delve into the nuances of chemical shifts, coupling constants, and the electronic effects of the bromo and amino substituents, offering field-proven insights for unambiguous spectral assignment.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the accurate assignment of NMR signals. The following diagram illustrates the IUPAC numbering for the this compound scaffold, which will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data presented here is based on predicted values for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Data Presentation: ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H1 | ~8.81 | s (singlet) | - | 1H |

| H5 | ~7.73 | d (doublet) | 8.8 | 1H |

| H7 | ~7.22 | dd (doublet of doublets) | 8.6, 1.9 | 1H |

| H8 | ~7.80 | d (doublet) | 1.6 | 1H |

| H4 | ~6.55 | s (singlet) | - | 1H |

| NH₂ | ~6.12 | s (singlet, broad) | - | 2H |

| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz |

Expert Interpretation of the ¹H NMR Spectrum

The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is significantly influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing, inductively de-shielding bromo (-Br) group.

-

H1 (~8.81 ppm): This proton is adjacent to the heterocyclic nitrogen atom, which strongly de-shields it, causing a significant downfield shift. Its appearance as a singlet indicates no adjacent protons for coupling.

-

H8 (~7.80 ppm) and H5 (~7.73 ppm): These protons are part of the carbocyclic ring. H8 is de-shielded by the anisotropic effect of the nearby pyridine ring. It appears as a doublet with a small coupling constant (J ≈ 1.6 Hz), which is characteristic of a meta-coupling to H7. H5 is a doublet due to a strong ortho-coupling with H7 (J ≈ 8.8 Hz).

-

H7 (~7.22 ppm): This proton is ortho to H8 and ortho to the bromine at C6, but also meta to H5. Its signal is split into a doublet of doublets. The large coupling constant (J ≈ 8.6 Hz) arises from the ortho-coupling with H5, while the smaller coupling (J ≈ 1.9 Hz) is due to the meta-coupling with H8.

-

H4 (~6.55 ppm): This proton is significantly shielded (shifted upfield) due to the strong electron-donating resonance effect of the amino group at the C3 position. It appears as a singlet, consistent with its isolated position.

-

NH₂ (~6.12 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors like concentration and temperature. In DMSO-d₆, the signal is often well-resolved.

¹³C NMR Spectral Data and Interpretation

Data Presentation: Predicted ¹³C NMR of this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Notes |

| C3 | ~155 - 160 | Attached to -NH₂, strong upfield shift |

| C1 | ~145 - 150 | Adjacent to N, downfield |

| C4a | ~135 - 140 | Quaternary, bridgehead |

| C8 | ~130 - 135 | CH |

| C5 | ~128 - 132 | CH |

| C8a | ~125 - 130 | Quaternary, bridgehead |

| C7 | ~123 - 128 | CH |

| C6 | ~118 - 122 | Attached to -Br (ipso-carbon) |

| C4 | ~100 - 105 | Shielded by -NH₂ |

Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C chemical shifts are governed by the hybridization and electronic density around each carbon atom.

-

Shielded Carbons (C4, C6): The C4 carbon is expected to be the most shielded (lowest ppm value) among the CH carbons due to the strong electron-donating effect of the para-amino group. The C6 carbon, directly attached to the bromine atom (the ipso-carbon), is also shifted upfield due to the "heavy atom effect," a common phenomenon with halogens.

-

De-shielded Carbons (C3, C1): C3, being directly bonded to the electronegative nitrogen of the amino group, will be significantly de-shielded. C1 experiences a strong de-shielding effect from the adjacent heterocyclic nitrogen atom.

-

Quaternary Carbons (C4a, C8a): These bridgehead carbons typically have lower signal intensities compared to protonated carbons. Their chemical shifts are influenced by the overall electronic structure of the fused ring system.

-

Remaining Aromatic Carbons (C5, C7, C8): These carbons will appear in the typical aromatic region (120-135 ppm), with their precise shifts determined by their position relative to the two substituents.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a validated experimental protocol is critical. The following methodology provides a self-validating system for the analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg for ¹H NMR and 40-60 mg for ¹³C NMR of high-purity this compound.

-

Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is an excellent choice due to its high polarity, which ensures good solubility for the amine, and its high boiling point.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To prevent signal distortion from suspended particles, filter the solution through a small cotton or glass wool plug within the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker systems).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker systems).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integration & Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton ratios. Identify and label the chemical shift of each peak in both spectra.

Visualized Workflow for NMR Analysis

The logical flow from sample to final interpreted data is a critical process. The following diagram illustrates this standard workflow, ensuring a systematic and reliable approach to structural elucidation.

Caption: General workflow for NMR spectral analysis.

References

commercial availability of 6-bromoisoquinolin-3-amine

An In-Depth Technical Guide to 6-Bromoisoquinolin-3-amine for Advanced Research & Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its commercial availability, physicochemical characteristics, synthetic pathways, and strategic applications in drug discovery, offering field-proven insights to support your research and development endeavors.

Core Compound Profile and Safety Data

This compound (CAS No. 891785-28-7) is a functionalized isoquinoline derivative.[1][2][3][4][5][6] Its structure, featuring a bromine atom at the C-6 position and an amino group at the C-3 position, presents two distinct reactive sites. This bifunctional nature makes it a highly versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics.[5]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 891785-28-7 | [1][3][5][6] |

| Molecular Formula | C₉H₇BrN₂ | [2][5] |

| Molecular Weight | 223.07 g/mol | [2][5] |

| Appearance | Light yellow to yellow crystalline powder | [5] |

| Melting Point | 240-249 ºC | [5] |

| Boiling Point | 387.6 ºC at 760 mmHg | [6] |

| Purity (Typical) | ≥95% (HPLC) | [5][6] |

| Storage Conditions | 0-8°C, Protect from light | [5][6] |

GHS Safety & Handling

As with any active chemical reagent, proper handling is paramount. This compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7][8]

Precautionary Measures (Selected): Personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[7][9] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[7][10] Avoid breathing dust and ensure skin and eye contact is prevented.[7][9] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) immediately.[9][10]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, facilitating its use in both small-scale research and larger drug development campaigns. When procuring this reagent, it is crucial to verify purity specifications to ensure the integrity of subsequent synthetic work.

| Supplier | Product Identifier (Example) | Purity Specification |

| Sigma-Aldrich | Aladdin Scientific: ALNH9A9DDC17 | 95% |

| Chem-Impex | Catalog No. 09695 | ≥96% (HPLC) |

| Frontier Specialty Chemicals | Catalog No. B11726 | N/A |

| Parchem | CAS No. 891785-28-7 | N/A |

| Alfa Chemistry | Product ID: ACM891785287 | N/A |

Note: Product identifiers and availability are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its dual reactivity. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile or be further functionalized.

Key Reactive Principles

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[11] This allows for the strategic introduction of diverse aryl, heteroaryl, or amine substituents at the C-6 position, which is a cornerstone of modern library synthesis in drug discovery.

-

Nucleophilicity of the Amino Group: The 3-amino group can undergo acylation, alkylation, or serve as a key hydrogen-bond donor in interactions with biological targets. Its position on the isoquinoline scaffold is often critical for conferring biological activity.[5]

Proposed Synthetic Workflow

While multiple synthetic routes exist for isoquinoline cores, a common strategy involves the construction of the 6-bromoisoquinoline backbone followed by amination. The following workflow is a logical and experimentally grounded approach.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline (Core)

This protocol is adapted from established methods for isoquinoline synthesis.[12]

-

Imine Formation:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1.0 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, or until water evolution ceases.

-

Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine intermediate.

-

-

Acylation and Cyclization:

-

Dissolve the crude imine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C in an ice-salt bath.

-

Slowly add ethyl chloroformate (1.1 eq) and stir for 15 minutes. Allow the mixture to warm to room temperature.

-

Add trimethyl phosphite (1.1 eq) dropwise and stir for 10 hours at room temperature.

-

Evaporate the solvent in vacuo. Dissolve the residue in anhydrous dichloromethane (DCM).

-

Cool the DCM solution to 0°C and add titanium tetrachloride (TiCl₄, 4.0 eq) dropwise. Caution: Highly exothermic reaction.

-

Stir the reaction mixture at 40°C for 5-6 days, monitoring by TLC or LCMS for the formation of the product.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH to 8-9 using a 6N aqueous NaOH solution.

-

Extract the aqueous suspension three times with ethyl acetate (EtOAc).

-

Combine the organic layers and extract with 3M HCl.

-

Separate the acidic aqueous layer, adjust its pH back to 7-8 with 3N NaOH, and extract twice with EtOAc.

-

Dry the final combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield 6-bromoisoquinoline as a solid.[12]

-

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[13] this compound serves as a critical starting material for exploring this chemical space, particularly in the development of kinase inhibitors for oncology.[5][11]

The general workflow for utilizing this building block in a lead discovery program is outlined below.

Caption: Drug discovery workflow using this compound.

This modular approach allows for the rapid generation of a library of analogues. By varying the substituents at both the C-6 and N-3 positions, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with high potency and selectivity against a specific biological target. This strategy is instrumental in accelerating projects from the hit identification stage to lead optimization.[14]

Conclusion

This compound is a commercially available and highly valuable reagent for professionals in drug discovery and organic synthesis. Its defined physicochemical properties, coupled with its versatile reactivity, make it an ideal scaffold for building complex molecules with therapeutic potential. The strategic application of this compound, particularly through robust synthetic methodologies like palladium-catalyzed cross-coupling, enables the efficient exploration of chemical space and accelerates the development of novel drug candidates.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 6-bromoisoquinoline suppliers USA [americanchemicalsuppliers.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 891785-28-7 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. jptcp.com [jptcp.com]

- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 6-Bromoisoquinolin-3-amine as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The isoquinoline core is a well-established "privileged scaffold" found in numerous biologically active compounds. This application note details the strategic use of 6-bromoisoquinolin-3-amine , a versatile bifunctional building block, in the synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, key synthetic transformations, and detailed, field-proven protocols for the synthesis of inhibitors targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Aurora Kinase A.

Introduction: The Strategic Value of the this compound Scaffold

The isoquinoline framework is a recurring motif in a multitude of biologically active molecules.[1][2][3] Its rigid structure and defined vectoral exits for substitution allow for precise orientation of functional groups to interact with the ATP-binding pocket of protein kinases. The this compound scaffold offers two distinct and orthogonal points for chemical modification:

-

The C-6 Bromo Group: This position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[4][5][6] and Buchwald-Hartwig amination reactions.[7][8][9] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents to explore the solvent-exposed regions of the kinase active site, often crucial for achieving selectivity and favorable pharmacokinetic properties.

-

The C-3 Amino Group: The primary amine at the C-3 position serves as a key hydrogen bond donor and a nucleophilic center for amide bond formation, sulfonylation, or reductive amination. This functionality typically engages with the hinge region of the kinase, a critical interaction for potent inhibition.

This dual reactivity makes this compound a highly valuable starting material for generating diverse libraries of kinase inhibitors for high-throughput screening and lead optimization campaigns.[10][11]

Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem |

| Molecular Weight | 223.07 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline solid | Supplier Data |

| Solubility | Soluble in DMSO, DMF, and hot alcohols | Internal Data |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., Argon) | [11] |

Safety & Handling: this compound should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions at the C-6 position. The choice of reaction dictates the class of substituent introduced.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a robust method for coupling the aryl bromide with a variety of aryl or heteroaryl boronic acids or esters.[4][12] This is a cornerstone reaction for introducing bulky aromatic groups that can occupy hydrophobic pockets within the kinase active site.

-

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[5]

-

Base: A base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][6]

-

Solvent: A biphasic solvent system, often 1,4-dioxane/water or toluene/water, is used to dissolve both the organic-soluble starting materials and the inorganic base.[4]

-

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the isoquinoline core and a primary or secondary amine.[7][8] This strategy is invaluable for installing flexible linkers or specific amine-containing pharmacophores.

-

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) in conjunction with a palladium source (e.g., Pd₂(dba)₃, Pd(dba)₂).[7][13] The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[8][9]

-

Base: A non-nucleophilic base, such as NaOtBu or Cs₂CO₃, is used to deprotonate the amine, allowing it to coordinate to the palladium center without competing in undesired side reactions.[7][8]

-

Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, all reagents and solvents must be thoroughly degassed, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).[8]

-

Application Protocol: Synthesis of a ROCK Inhibitor

Rho-associated kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in diseases like hypertension and cancer.[14][15] Isoquinoline-based structures have been successfully developed as ROCK inhibitors.[3][16][17][18] This protocol describes the synthesis of a 6-aryl-isoquinolin-3-amine derivative, a common core for ROCK inhibitors.

Protocol 4.1: Suzuki Coupling of this compound

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)isoquinolin-3-amine.

Self-Validation:

-

TLC Analysis: Compare the crude reaction mixture to the starting material spot. A new, more polar spot should appear, and the starting material spot should disappear upon completion.

-

LC-MS Analysis: Confirm the presence of the product by its expected mass-to-charge ratio (m/z).

-

NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure.

Application Protocol: Synthesis of an Aurora Kinase A Inhibitor Precursor

Aurora kinases are critical for cell division, and their overexpression is common in many cancers, making them attractive oncology targets.[19] Many potent Aurora kinase inhibitors feature a substituted amine at the C-6 position of a heterocyclic core.[20][21][22]

Protocol 5.1: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N cross-coupling.

Materials:

-

This compound

-

Aniline (or other desired amine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl Acetate

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

-

Schlenk flask

-

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a glovebox or under a positive flow of Argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried Schlenk flask.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (e.g., aniline, 1.2 mmol, 1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

-

Reaction Execution: Seal the flask and heat the mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water (15 mL) and saturated NH₄Cl solution (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-(phenylamino)isoquinolin-3-amine.

Experimental Workflow and Data Visualization

A typical workflow for developing a novel kinase inhibitor using the this compound scaffold is outlined below.

Representative Biological Data

The following table presents hypothetical data for a series of inhibitors synthesized from the this compound scaffold, demonstrating how structural modifications can impact potency against target kinases.

| Compound ID | C-6 Substituent (via Suzuki) | C-3 Amide Group | ROCK1 IC₅₀ (nM) | Aurora A IC₅₀ (nM) |

| INH-001 | 4-Methoxyphenyl | Benzoyl | 25 | >10,000 |

| INH-002 | 3-Pyridyl | Cyclopropanecarbonyl | 15 | >10,000 |

| INH-003 | Phenyl | Benzoyl | 80 | 150 |

| INH-004 | 4-Fluorophenyl | 4-Fluorobenzoyl | 45 | 95 |

IC₅₀ values are a measure of inhibitory potency; lower values indicate higher potency.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its orthogonal reactive sites at the C-6 (bromo) and C-3 (amino) positions allow for the systematic and efficient exploration of chemical space around the kinase ATP-binding pocket. The robust palladium-catalyzed methodologies detailed in this note provide reliable pathways to generate diverse compound libraries, accelerating the hit-to-lead process in modern drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-Bromo-6-fluoroisoquinolin-3-amine [myskinrecipes.com]

- 11. 4-Bromoisoquinolin-6-amine | Benchchem [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Chroman-3-amides as potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]